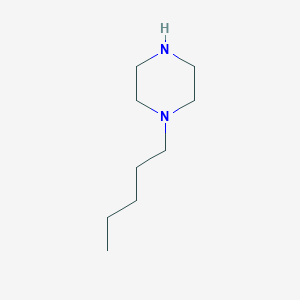

1-Pentylpiperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-pentylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWWNBHUIIRNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371845 | |

| Record name | 1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-75-6 | |

| Record name | 1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50866-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pentylpiperazine and Its Derivatives

Direct Synthesis Approaches for 1-Pentylpiperazine

The most straightforward methods for producing this compound involve the direct formation of the bond between the piperazine (B1678402) ring and the pentyl group. Two primary strategies dominate this approach: alkylation and reductive amination. vulcanchem.com

Alkylation Reactions

Direct N-alkylation is a fundamental method for synthesizing this compound. This reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on a pentyl halide, such as 1-bromopentane (B41390) or 1-chloropentane. organic-chemistry.orgmdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A significant challenge in this synthesis is controlling the degree of alkylation. google.com Since the product, this compound, is also a secondary amine, it can react further with the pentyl halide to form the dialkylated product, 1,4-dipentylpiperazine. To favor the desired mono-alkylated product, a large excess of piperazine is often used, which shifts the statistical probability of the reaction toward single substitution. mdpi.com The reaction temperature can also be controlled to selectively achieve mono-alkylation. google.com

Table 1: Comparison of Direct Synthesis Methods for this compound

| Method | Reactants | Key Reagents/Conditions | Primary Challenge |

|---|---|---|---|

| Alkylation | Piperazine, Pentyl Halide (e.g., 1-bromopentane) | Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetonitrile) | Over-alkylation leading to 1,4-dipentylpiperazine. google.com |

| Reductive Amination | Piperazine, Pentanal | Reducing Agent (e.g., NaBH4, NaBH3CN), Acidic Catalyst (pH ~5) | Stability of the iminium ion intermediate. youtube.comwikipedia.org |

Synthesis of N-Substituted Piperazine Derivatives with Pentyl Moiety

For the creation of more complex molecules where the this compound scaffold is a substructure, more advanced synthetic strategies are employed. These methods allow for the incorporation of additional functional groups and the construction of intricate molecular architectures.

Palladium-Catalyzed Cyclization and Functionalization

Palladium catalysis offers a powerful and modular approach for synthesizing highly substituted piperazines. nih.gov These methods can construct the piperazine ring itself from acyclic precursors while simultaneously introducing desired substituents. A notable strategy involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. nih.gov

This process allows for the coupling of two carbons from a propargyl unit with a diamine to form the heterocyclic ring under mild conditions and with low catalyst loadings. nih.gov By choosing a diamine that already contains a pentyl group, or by functionalizing the piperazine ring post-cyclization, a wide array of N-substituted piperazine derivatives bearing a pentyl moiety can be accessed with high regio- and stereochemical control. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a versatile and widely used method for synthesizing N-substituted piperazine derivatives. organic-chemistry.org In this context, this compound can act as the nucleophile, attacking an electrophilic center to form a new carbon-nitrogen bond.

A common application is the reaction of this compound with activated aryl halides (e.g., pentafluoropyridine) in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netpressbooks.pub The electron-withdrawing groups on the aromatic ring facilitate the attack by the piperazine nitrogen, leading to the substitution of a halide. pressbooks.pub This approach is fundamental for linking the this compound core to various aromatic systems. researchgate.net Alternatively, a piperazine derivative can first be synthesized and then alkylated with a pentyl halide in a subsequent step. mdpi.com

One-Pot Synthesis Approaches

For the synthesis of N-substituted piperazine derivatives with a pentyl moiety, a one-pot reaction might involve the initial formation of a piperazine ring followed by in-situ functionalization. For instance, a multi-component reaction could bring together a diamine, a dihalide, and a third reactant that installs the desired substituent in a single, coordinated process. nih.gov One-pot procedures involving tandem reductive amination-transamidation-cyclization have been developed to produce substituted piperazin-2-ones, showcasing the power of this strategy to build complex heterocyclic structures efficiently. organic-chemistry.org

Table 2: Summary of Synthetic Approaches for this compound Derivatives

| Synthetic Method | Key Principle | Typical Application | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Modular construction of the piperazine ring from acyclic precursors using a palladium catalyst. | Synthesis of highly substituted and complex piperazines with high stereocontrol. | nih.gov |

| Nucleophilic Substitution | This compound acts as a nucleophile to displace a leaving group on an electrophile (e.g., aryl halide). | Attaching the pentylpiperazine moiety to aromatic or alkyl scaffolds. | mdpi.comresearchgate.net |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same vessel without isolating intermediates. | Efficient construction of complex derivatives, increasing yield and reducing waste. | rsc.orgnih.gov |

Intermediate Derivatization Methods

Intermediate derivatization is a strategic approach in organic synthesis where a core molecular scaffold is first assembled and then subsequently modified to create a library of related compounds. This methodology is particularly efficient for exploring structure-activity relationships in drug discovery and materials science. In the context of this compound derivatives, this often involves the initial synthesis of a piperazine-containing intermediate which is then elaborated through various chemical transformations.

A common strategy involves the synthesis of phenylpiperazine intermediates that are subsequently derivatized. For instance, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine can serve as a key intermediate. This compound can then undergo alkylation or benzylation reactions. The reaction of this intermediate with various alkyl halides or substituted benzyl (B1604629) halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields the corresponding 4-alkyl or 4-benzyl derivatives. nih.gov This approach allows for the introduction of a wide range of substituents at the N4 position of the piperazine ring, enabling the fine-tuning of the molecule's properties.

Another example of intermediate derivatization is seen in the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives. rhhz.net In this approach, a core structure containing a 1,3,4-oxadiazole ring is first synthesized. This intermediate is then coupled with various arylpyrazoloxyl moieties. This method, termed the Intermediate Derivatization Method (IDM), has been successfully employed to generate a series of compounds with potential fungicidal activity. rhhz.net The initial synthesis might start from a readily available material like 4-chlorophenylhydrazine, which is then converted into the oxadiazole intermediate before the final derivatization step. rhhz.net

The synthesis of dihydropyrimidinone derivatives containing a piperazine moiety also exemplifies this strategy. mdpi.com The process can begin with the synthesis of an enaminone intermediate, specifically 4-methyl-1-[4-(piperazin-1-yl)phenyl]pent-2-en-1-one. This intermediate is prepared by reacting 1-[4-(piperazin-1-yl)phenyl]ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA). mdpi.com This enaminone then participates in a three-component Biginelli reaction with various substituted benzaldehydes and urea (B33335) in the presence of glacial acetic acid to yield the final dihydropyrimidinone derivatives. mdpi.com This one-pot synthesis demonstrates the efficiency of using a pre-formed, yet reactive, intermediate to build complex molecular architectures.

Furthermore, the synthesis of pyrazole (B372694) derivatives can be achieved through a multi-step sequence involving the preparation of key intermediates. nih.gov For example, intermediate 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized and then reacted with various substituted phenols via a nucleophilic substitution reaction to produce the final target compounds. nih.gov This modular approach allows for the systematic variation of the phenylpyridine portion of the molecule.

The following table summarizes various intermediate derivatization methods used in the synthesis of piperazine-containing compounds and other heterocyclic derivatives.

| Intermediate | Derivatization Reaction | Reagents | Product Type |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Alkylation/Benzylation | Alkyl halides/Benzyl halides, K₂CO₃, DMF | 4-Substituted phenylpiperazine derivatives nih.gov |

| 1,3,4-Oxadiazole intermediate | Coupling with arylpyrazoloxyl moiety | Arylpyrazoloxyls | 1,3,4-Oxadiazole derivatives rhhz.net |

| 4-Methyl-1-[4-(piperazin-1-yl)phenyl]pent-2-en-1-one | Biginelli reaction | Substituted benzaldehydes, Urea, Glacial acetic acid | Dihydropyrimidinone derivatives mdpi.com |

| 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Nucleophilic substitution | Substituted phenols | Pyrazole derivatives nih.gov |

Stereoselective Synthesis and Enantiomeric Separations of Chiral Pentylpiperazine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in modern organic chemistry, particularly for pharmaceutical applications where different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. bio-rad.com Stereoselective synthesis aims to produce a single stereoisomer of a chiral product, while enantiomeric separation involves the resolution of a racemic mixture into its constituent enantiomers. google.com

Stereoselective synthesis of chiral piperazine derivatives can be achieved through various asymmetric reactions. One powerful method is the use of organocatalysis. For instance, domino-type Michael addition reactions catalyzed by chiral acid-base bifunctional organocatalysts, such as those based on quinine/squaramide, have been employed to synthesize enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr This approach establishes the stereochemistry during the carbon-carbon bond-forming event. Similarly, asymmetric intramolecular haloamination and haloamidation reactions can be used to construct chiral nitrogen-containing heterocycles. mdpi.com For example, the bromoamidation of hydrazones using an anionic chiral Co(III) complex as a phase-transfer catalyst can produce chiral bromomethyl dihydropyrazoles with excellent stereoselectivity. mdpi.com

Another approach to obtaining chiral building blocks is the stereoselective cyclodehydration of chiral diols. The Mitsunobu reaction, for instance, can be used for the cyclodehydration of chiral phenethane-1,2-diols to yield the corresponding styrene (B11656) oxides with high levels of stereoretention. organic-chemistry.org The choice of phosphine (B1218219) and azodicarboxylate reagents is crucial for achieving high stereospecificity. organic-chemistry.org These chiral epoxides can then serve as versatile intermediates for the synthesis of more complex chiral molecules.

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the separation of enantiomers from a racemic mixture becomes necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose. nih.gov A variety of CSPs are available, including those based on macrocyclic glycopeptides and derivatized carbohydrates like maltodextrin (B1146171) and amylose. nih.gov The choice of the mobile phase, which can be normal phase, polar organic, or reversed phase, is critical for achieving successful separation. nih.gov

Capillary electrophoresis (CE) is another powerful technique for chiral separations. bio-rad.com In direct chiral CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The two enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation. bio-rad.com This method avoids the need for derivatization of the analyte. bio-rad.com

Gas chromatography (GC) can also be employed for enantiomeric separations, either directly using a chiral column or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. sci-hub.se

The table below outlines different methods for the stereoselective synthesis and enantiomeric separation of chiral compounds, which are applicable to the synthesis of chiral pentylpiperazine derivatives.

| Methodology | Technique | Key Reagents/Components | Application |

| Stereoselective Synthesis | Organocatalytic Domino Reaction | Chiral acid-base bifunctional organocatalysts (e.g., quinine/squaramide) | Synthesis of enantiomerically enriched dihydropyrano[2,3-c]pyrazoles metu.edu.tr |

| Stereoselective Synthesis | Asymmetric Intramolecular Haloamidation | Chiral phase-transfer catalyst (e.g., anionic chiral Co(III) complex), N-bromoacetamide | Synthesis of chiral bromomethyl dihydropyrazoles mdpi.com |

| Stereoselective Synthesis | Mitsunobu Cyclodehydration | Chiral diols, Tricyclohexylphosphine, Diisopropylazodicarboxylate | Synthesis of chiral styrene oxides organic-chemistry.org |

| Enantiomeric Separation | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases (e.g., macrocyclic glycopeptides, derivatized carbohydrates) | Separation of azole enantiomers nih.gov |

| Enantiomeric Separation | Chiral Capillary Electrophoresis (CE) | Chiral selectors (e.g., cyclodextrins) added to the background electrolyte | Direct separation of enantiomers bio-rad.com |

| Enantiomeric Separation | Chiral Gas Chromatography (GC) | Chiral columns or chiral derivatizing agents | Separation of various enantiomers sci-hub.se |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration). For 1-pentylpiperazine, the spectrum is characterized by signals from the pentyl chain and the piperazine (B1678402) ring.

The protons on the piperazine ring that are not adjacent to the pentyl group (positions 3 and 5) and the one on the nitrogen atom (N-H) are expected to show distinct signals. The protons on the piperazine ring adjacent to the pentyl substituent (position 2 and 6) and those along the pentyl chain itself will also have characteristic chemical shifts and coupling patterns. The terminal methyl group (CH₃) of the pentyl chain typically appears as a triplet in the most upfield region of the spectrum. The methylene (B1212753) groups (CH₂) of the pentyl chain and the piperazine ring appear as multiplets, with their chemical shifts influenced by their proximity to the nitrogen atoms.

Predicted ¹H NMR data is often used to approximate the expected spectrum.

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Pentyl) | 0.91 | Triplet | 3H |

| -CH₂- (Pentyl, position 3') | 1.31 | Multiplet | 2H |

| -CH₂- (Pentyl, position 2') | 1.31 | Multiplet | 2H |

| -CH₂- (Pentyl, position 1') | 1.49 | Multiplet | 2H |

| N-CH₂- (Pentyl, position α) | 2.39 | Triplet | 2H |

| -CH₂- (Piperazine, C2/C6) | 2.45 | Triplet | 4H |

| -CH₂- (Piperazine, C3/C5) | 2.89 | Triplet | 4H |

| N-H (Piperazine) | ~1.5-2.5 (broad) | Singlet (broad) | 1H |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. cheminfo.org The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum: five for the pentyl chain carbons and two for the piperazine ring carbons (due to symmetry, carbons 2 and 6 are equivalent, as are carbons 3 and 5). The carbon atoms closer to the electronegative nitrogen atoms are deshielded and thus appear at a higher chemical shift (downfield). The carbons of the pentyl chain show signals in the typical aliphatic region.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (Pentyl) | 14.2 |

| -CH₂- (Pentyl, position 3') | 22.8 |

| -CH₂- (Pentyl, position 2') | 26.5 |

| -CH₂- (Pentyl, position 1') | 29.5 |

| Piperazine C3/C5 | 46.2 |

| Piperazine C2/C6 | 54.8 |

| N-CH₂- (Pentyl, position α) | 59.1 |

2D NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemaxon.comchegg.comwikipedia.org In this compound, a COSY spectrum would show correlations between the protons of adjacent CH₂ groups in the pentyl chain. For example, the protons of the terminal CH₃ group would show a cross-peak with the adjacent CH₂ protons, and so on up the chain. It would also show correlations between the protons on adjacent carbons within the piperazine ring (e.g., between H2/H6 and H3/H5).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). chemicalbook.inlibretexts.org This is particularly useful for connecting different spin systems and identifying quaternary carbons. For this compound, key HMBC correlations would include:

A three-bond correlation from the terminal methyl protons (CH₃) to the C2' carbon of the pentyl chain.

Correlations from the alpha-methylene protons (N-CH₂) of the pentyl group to the C2 and C6 carbons of the piperazine ring, confirming the point of attachment.

Correlations between the piperazine protons (e.g., H2/H6) and the adjacent piperazine carbons (e.g., C3/C5), further confirming the ring structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₂₀N₂), the exact mass of the neutral molecule is 156.1626 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺.

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₉H₂₀N₂ + H]⁺ | 157.1705 |

Observing an ion with this exact mass-to-charge ratio would confirm the molecular formula of C₉H₂₀N₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern can be obtained that helps to elucidate the structure.

The fragmentation of N-alkylpiperazines is often dominated by cleavage of the bonds alpha to the nitrogen atoms, as this leads to the formation of stable carbocations or iminium ions. For this compound, the major fragmentation pathways would include:

Alpha-cleavage at the N1-pentyl bond: Loss of a butyl radical (•C₄H₉) from the pentyl chain to produce a prominent fragment ion.

Cleavage of the piperazine ring: The ring can undergo characteristic cleavages, leading to fragment ions corresponding to the loss of ethyleneamine or related fragments. A common fragment for piperazine derivatives is observed at m/z 85, corresponding to the [C₅H₁₁N₂]⁺ fragment. Another key fragmentation involves cleavage alpha to the secondary amine, resulting in a characteristic base peak.

The analysis of these fragment ions allows for the confirmation of both the pentyl substituent and the integrity of the piperazine core structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. horiba.comrenishaw.comnih.gov The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds, while Raman spectroscopy involves the inelastic scattering of monochromatic light. horiba.comnih.gov

For this compound, the key functional groups are the piperazine ring and the pentyl chain. The IR and Raman spectra would be expected to show characteristic bands for C-H, C-N, and N-H bonds.

C-H Stretching: The pentyl group's methyl (-CH3) and methylene (-CH2-) groups give rise to characteristic stretching vibrations. Typically, asymmetric and symmetric stretching bands for methylene groups appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. wikipedia.orgcopbela.org Methyl groups show similar bands near 2960 cm⁻¹ and 2870 cm⁻¹. wikipedia.org Aromatic C-H stretching, if a phenyl group were present, would appear above 3000 cm⁻¹. ultraphysicalsciences.org

C-H Bending: The scissoring, wagging, and twisting modes of the CH2 groups in both the pentyl chain and the piperazine ring would produce signals in the fingerprint region (below 1500 cm⁻¹). For instance, a characteristic scissoring mode for a CH2 group is often observed near 1470-1485 cm⁻¹. wikipedia.orgultraphysicalsciences.org

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring typically occur in the 1250-1020 cm⁻¹ region. These can be useful in confirming the presence of the piperazine moiety.

N-H Stretching and Bending: The secondary amine (N-H) in the piperazine ring is a key functional group. The N-H stretching vibration usually appears as a single, medium-to-weak band in the 3500-3300 cm⁻¹ range for secondary amines. libretexts.org The N-H bending (wagging) vibration can be observed at lower frequencies, for example, around 612 cm⁻¹ as seen in theoretical calculations for 1-benzylpiperazine. ultraphysicalsciences.org

A comparison with the spectra of related compounds, such as 1-benzylpiperazine, shows C-H stretching bands for the CH2 groups at 2955, 2938, 2806, and 2769 cm⁻¹ in the IR spectrum and at 2951 and 2804 cm⁻¹ in the Raman spectrum. ultraphysicalsciences.org The C-N-H deformation band was theoretically assigned at 1386 cm⁻¹. ultraphysicalsciences.org

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

| N-H (piperazine) | 3500-3300 | Stretching |

| C-H (pentyl & piperazine) | 3000-2850 | Stretching |

| C-H (methylene) | ~1470 | Bending (Scissoring) |

| C-N (piperazine) | 1250-1020 | Stretching |

| N-H (piperazine) | ~612 (theoretical) | Bending (Wagging) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's conformation, bond lengths, and bond angles can be constructed. wikipedia.org

Piperazine Ring Conformation: X-ray crystallography studies on piperazine itself reveal that the ring adopts a chair conformation. iucr.orgwikipedia.org This is the most stable conformation for a six-membered ring, minimizing steric strain. In many crystalline structures of piperazine derivatives, the piperazine ring maintains this chair conformation. nih.gov

Substituent Position: The pentyl group attached to one of the nitrogen atoms would likely occupy an equatorial position to minimize steric hindrance with the rest of the ring. The hydrogen atom on the other nitrogen would also be in an equatorial position. iucr.org

For example, the crystal structure of piperazine itself shows that the molecules form hydrogen-bonded chains which then link to form sheets. iucr.orgresearchgate.net In derivatives, the nature of the substituents can alter this packing; for instance, in some salts, the packing is dominated by N-H···Cl and O-H···Cl hydrogen bonds. researchgate.net

Table 2: Predicted Crystallographic Parameters for this compound (based on piperazine)

| Parameter | Expected Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic (common for derivatives) nih.govresearchgate.net | Analogy with piperazine derivatives |

| Space Group | P2₁/n or P2₁/c (common for derivatives) iucr.orgresearchgate.net | Analogy with piperazine and its derivatives |

| Conformation | Chair | Inherent stability of the piperazine ring iucr.orgwikipedia.org |

| Pentyl Group Position | Equatorial | Minimization of steric hindrance |

| Dominant Intermolecular Forces | N-H···N Hydrogen Bonding, Van der Waals | Presence of N-H donor/acceptor and alkyl chain iucr.org |

Advanced Spectroscopic Characterization Techniques (e.g., Fluorescence Studies)

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. libretexts.orgdeltaopticalthinfilm.com A molecule that fluoresces is called a fluorophore. The process involves excitation to a higher electronic state followed by emission of a photon as the molecule returns to its ground state. libretexts.org

For a molecule to be fluorescent, it typically needs to have a rigid, conjugated π-electron system. This compound is a saturated aliphatic amine; it lacks the extended π-systems that are characteristic of most fluorescent molecules. copernicus.org Therefore, native this compound is not expected to exhibit significant fluorescence. copernicus.org

However, fluorescence spectroscopy can be used in an indirect manner:

Derivatization: this compound could be chemically modified by attaching a fluorescent tag (a fluorophore) to it. This would allow for its detection and quantification at very low concentrations using fluorescence spectroscopy.

Interaction Studies: Changes in the fluorescence of a known fluorophore upon interaction with this compound could be used to study binding events or other molecular interactions. mdpi.com For example, if this compound were to bind to a protein, it might quench the intrinsic fluorescence of tryptophan residues in the protein, providing information about the interaction. mdpi.com

While direct fluorescence of this compound is unlikely, other advanced techniques could be applied:

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be crucial for confirming the molecular weight and purity of the compound. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and structure of the pentyl chain and the piperazine ring. vulcanchem.com

These advanced methods, in conjunction with the spectroscopic techniques discussed above, provide a comprehensive characterization of the molecular structure and properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. uwo.casciencepublishinggroup.com These methods are used to compute optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity and interactions. chemrxiv.orgnih.gov For complex piperazine (B1678402) derivatives, DFT calculations provide a theoretical framework to understand intramolecular charge transfer, molecular stability, and reactivity patterns. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals. libretexts.org Their energy levels and the gap between them (the HOMO-LUMO gap) are critical descriptors of molecular reactivity and kinetic stability. irjweb.comnankai.edu.cn A low HOMO-LUMO gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. libretexts.orgchalcogen.ro

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. irjweb.com In studies of various heterocyclic compounds, including those with piperazine moieties, HOMO-LUMO analysis is used to predict how a molecule will interact with other species. For instance, in a study of a complex piperazine derivative, HOMO and LUMO analysis was employed to evaluate the charge transfer within the molecule. chemrxiv.org Similarly, research on other nitrogen-containing heterocycles has shown that molecules with higher HOMO energy are better electron donors, and those with lower LUMO energy are better electron acceptors, which is a key factor in their biological activity. irjweb.comaablocks.com

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy suggests a better donor. irjweb.com |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests a better acceptor. irjweb.com |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity. libretexts.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is calculated to predict how a molecule will interact with electrophilic or nucleophilic agents and is an invaluable tool for understanding intermolecular interactions, including drug-receptor binding. uni-muenchen.debiomedpharmajournal.org The MEP map displays different potential values with a color spectrum: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). schrodinger.com

For piperazine derivatives, MEP analysis helps identify the most reactive sites. Theoretical studies on complex molecules containing a piperazine ring have utilized DFT methods to calculate MEP maps. chemrxiv.org These maps reveal the regions of negative potential, often localized around nitrogen or oxygen atoms, which are crucial for forming hydrogen bonds and other interactions with biological targets. chemrxiv.orgbiomedpharmajournal.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its dynamic interactions with its environment, such as a biological receptor. mdpi.comnih.gov This technique is critical because it accounts for the dynamic nature of both the ligand and its target, which is often overlooked in more static models. mdpi.com

In the context of piperazine derivatives, MD simulations have been instrumental. For example, extended MD simulations were performed on phenyl-piperazine scaffolds to analyze their conformational changes and binding stability within the ATP-binding site of the eIF4A1 helicase. researchgate.netnih.gov These simulations can reveal how a ligand induces or adapts to conformational shifts in the target protein, providing a more accurate picture of the binding event and helping to explain the mechanism of action. researchgate.netnih.gov In another study on a complex benzylpiperazine derivative, MD simulations were used to visualize specific molecular functions and evaluate the compound's properties in the presence of water. chemrxiv.org

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.combiomedpharmajournal.org The primary goal of docking is to predict the binding mode and affinity of a ligand, which is quantified by a scoring function that estimates the strength of the interaction.

Docking studies are widely applied to piperazine-containing compounds to explore their therapeutic potential.

Anticancer Agents: Derivatives of phenylpiperazine have been docked into the active sites of DNA and topoisomerase II to predict their binding modes and rationalize their anticancer activity. mdpi.com

Antitubercular Agents: In a study of novel piperazine derivatives, molecular docking was used to analyze their binding to the M. tuberculosis RNAP protein. The results showed a strong correlation with the experimentally observed antitubercular activity, with the most potent compound exhibiting a high binding affinity and forming key hydrogen bonds with the target. nih.gov

Antimicrobial Agents: To understand the basis of antimicrobial activity, newly synthesized piperazine derivatives were docked against various microbial protein targets. nih.gov

Enzyme Inhibitors: N-phenyl piperazine derivatives were docked against the α-amylase enzyme, with the calculated binding energies correlating well with their in vitro inhibitory effects. biomedpharmajournal.org

Cardiovascular Targets: A complex molecule featuring a benzylpiperazine moiety was subjected to docking studies to assess its potential for treating cardiovascular and cerebrovascular diseases. chemrxiv.org

| Piperazine Derivative Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Phenylpiperazines | DNA-Topo II complex | Predicted binding ability to both the enzyme complex and the DNA minor groove. | mdpi.com |

| 1,4-di(aryl/heteroaryl) piperazines | Mtb RNAP (PDB ID: 5UHC) | Docking scores were in agreement with in-vitro antitubercular activity. | nih.gov |

| N-phenyl piperazines | α-amylase (PDB ID: 1HNY) | Compounds with the best docking scores also showed robust in-vitro inhibitory effects. | biomedpharmajournal.org |

| Benzylpiperazine derivative | Cardiovascular/Cerebrovascular targets | Docking was used to propose a therapeutic application for the compound. | chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.comsrmist.edu.in A QSAR model is a mathematical equation that relates physicochemical or structural descriptors of molecules to their activity. nih.govanalis.com.my

For piperazine analogs, QSAR studies have been successfully employed to guide drug design. A notable example is a 3D-QSAR study on analogs of GBR 12909, a piperazine derivative, which was conducted to build a predictive model for selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov The study used CoMFA and CoMSIA techniques to identify key structural features that influence selectivity. nih.gov In another QSAR study on piperine (B192125) analogs, which contain the related piperidine (B6355638) scaffold, descriptors such as partial negative surface area and heat of formation were used to create a statistically significant model for predicting inhibitory activity against a bacterial efflux pump. nih.gov Such models are valuable for predicting the activity of unsynthesized compounds and optimizing lead structures. srmist.edu.innih.gov

Computational Tools for Scaffold Hopping

Scaffold hopping is a drug design strategy that involves identifying and synthesizing novel molecular scaffolds that retain the biological activity of a known active compound but possess a different core structure. eurofinsdiscovery.comnih.gov This approach is used to discover new patentable chemical series, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold. eurofinsdiscovery.com

Computational tools are essential for modern scaffold hopping. These tools use 2D or 3D similarity searches to screen large virtual libraries for new scaffolds that can present the same pharmacophoric features as the original lead compound. eurofinsdiscovery.comemolecules.com The concept has been applied in the development of aryl-sulfonyl-piperazine derivatives. researchgate.net Software from vendors like OpenEye, Cresset, and the Chemical Computing Group are used to build 3D models of activity and search for novel molecules that fit these models. eurofinsdiscovery.com The process can range from minor modifications, such as replacing atoms within a ring system (1° hop), to identifying a completely new backbone that preserves key interactions (4° hop). nih.gov This strategy increases the structural diversity of active compounds and is a powerful method for lead discovery. mdpi.com

Pharmacological and Biological Activity Investigations

In Vitro Biological Screening Assays

In vitro assays are fundamental in determining the potential therapeutic effects of chemical compounds at a cellular and molecular level. These studies provide initial insights into a compound's mechanism of action and its potential for further development.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. omicsonline.org By blocking the activity of specific enzymes, it is possible to modulate biochemical pathways involved in disease processes. omicsonline.org The study of enzyme inhibition involves determining how a compound, the inhibitor, affects the rate of an enzyme-catalyzed reaction. americanpeptidesociety.org Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the kinetic data. americanpeptidesociety.orgucl.ac.uk

Derivatives of piperazine (B1678402) have been investigated for their enzyme inhibitory potential. For instance, certain piperazine-azole hybrids have been shown to disrupt the ergosterol (B1671047) biosynthetic pathway in fungi by inhibiting the 14α-demethylase enzyme. nih.gov This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane. nih.gov Another study reported that a thiazolo[5,4-d]pyrimidine (B3050601) derivative, a structural analog of purines, was a weak inhibitor of purine (B94841) nucleoside phosphorylase. google.com

The inhibitory activity of a compound is often quantified by its inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. ucl.ac.uk Techniques such as spectrophotometry, fluorescence assays, and isothermal titration calorimetry are commonly employed to study enzyme kinetics and inhibition. americanpeptidesociety.org

Receptor binding assays are essential tools in pharmacology for studying the interaction between a ligand (such as a drug candidate) and its receptor. numberanalytics.com These assays can determine the affinity of a compound for a specific receptor, which is a crucial parameter in drug design and development. creative-bioarray.com Various types of receptor binding assays exist, including radioligand binding assays, fluorescence-based assays, and label-free methods like surface plasmon resonance. numberanalytics.comceltarys.com

Derivatives of 1-pentylpiperazine have been evaluated for their ability to bind to various receptors. For example, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-n-pentylpiperazine has been identified as a 5-HT1A binding agent, with potential applications as a 5-HT1A receptor antagonist. molaid.com In the search for new antipsychotics, a series of compounds based on indazole and piperazine scaffolds were designed and evaluated for their affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors through radioligand binding assays. researchgate.net

Cellular assays are critical for assessing the biological effects of a compound on whole cells. These assays can provide information on a compound's cytotoxicity, its ability to inhibit cell growth (anti-proliferative activity), or its potential to interfere with specific cellular processes like ferroptosis or viral replication.

Anti-proliferative Activity: The anti-proliferative effects of novel bicyclic heterocycles containing a this compound moiety have been investigated. google.com One such compound, a thiazolo[5,4-d]pyrimidine derivative, was synthesized and its anti-cancer activity was evaluated. google.com

Anti-ferroptosis Activity: Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.gov The ferroptosis suppressor protein 1 (FSP1) plays a key role in protecting cells from ferroptosis by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol. nih.govnih.gov Pharmacological inhibition of FSP1 has been shown to induce ferroptosis and suppress the growth of hepatocellular carcinoma cells. nih.gov This suggests that targeting the FSP1/CoQ10 pathway could be a promising therapeutic strategy in cancer treatment. nih.gov

The emergence of drug-resistant microorganisms necessitates the development of new antimicrobial agents. Piperazine derivatives have been a subject of interest in this area.

Several studies have evaluated the antimicrobial properties of various piperazine-containing compounds against a range of bacterial and fungal pathogens. nih.govijcmas.combiomedpharmajournal.orgmdpi.comresearchgate.net For instance, a novel hybrid bis-cyanoacrylamide compound with a piperazine core demonstrated promising antibacterial and antifungal activities. nih.gov In another study, five out of thirty synthesized piperazine compounds showed antibacterial activity against pathogenic bacteria, with some being particularly effective against Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA). ijcmas.com The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. biomedpharmajournal.orgmdpi.com

The following table summarizes the antimicrobial activity of selected piperazine derivatives from various studies:

| Compound/Derivative | Target Microorganism | Activity/Finding | Reference |

| Hybrid bis-cyanoacrylamide-piperazine | Staphylococcus aureus | Zone of inhibition: 16.0 ± 1.0 mm at 0.8 mg/ml | nih.gov |

| Piperazine compound RL-308 | Methicillin-Resistant S. aureus | MIC: 0.5 µg/ml | ijcmas.com |

| Piperazine compound RL-308 | Staphylococcus aureus | MIC: 2 µg/ml | ijcmas.com |

| N,N′-bis(1,3,4-thiadiazole) piperazine derivative 6c | E. coli | MIC: 8 µg/mL | mdpi.com |

| N,N′-bis(1,3,4-thiadiazole) piperazine derivative 4, 6c, 6d | S. aureus | MIC: 16 µg/mL | mdpi.com |

Beyond the more commonly studied pharmacological activities, piperazine derivatives have also been investigated for other specific biological effects, such as their ability to act as acaricides (pesticides that kill ticks and mites).

A study on phenylpiperazine derivatives revealed their potential as acaricidal agents. nih.govresearchgate.net Specifically, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited significant activity against several mite species, including Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. nih.govresearchgate.net One of the most potent compounds identified was 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, which was effective against both adult mites and their eggs. nih.govresearchgate.net The acaricidal activity of various natural plant extracts and their main terpenoid components has also been evaluated against the two-spotted spider mite, Tetranychus urticae. ekb.eg Other research has explored the use of essential oils from medicinal plants as eco-friendly acaricides for tick control. japsonline.comrsdjournal.org

In Vivo Efficacy Studies in Disease Models (academic focus, excluding dosage)

While in vitro studies provide valuable initial data, in vivo studies in animal models of disease are crucial for evaluating the potential therapeutic efficacy of a compound in a whole organism.

In the context of Chagas disease, piperazine analogues of fenarimol (B1672338) were investigated for their ability to inhibit Trypanosoma cruzi both in vitro and in vivo. nih.gov A range of these compounds demonstrated low nanomolar activity in a whole organism assay. nih.gov Selected analogues were then advanced to in vivo efficacy studies in a mouse model of acute T. cruzi infection, with one compound showing positive results. nih.gov

Similarly, in the search for new antipsychotics, compounds based on indazole and piperazine scaffolds were subjected to in vivo tests to evaluate their antipsychotic activity and their effects on memory and anxiety processes after initial in vitro receptor binding and functional assays. researchgate.net

Therapeutic Potential in Neurological Disorders

The piperazine nucleus is a key component in many compounds targeting the central nervous system. Derivatives of this compound have been investigated for their neuroprotective and anti-inflammatory activities, which are crucial in combating neurodegenerative diseases. cymitquimica.com The therapeutic potential stems from the ability of these compounds to interact with various receptors and signaling pathways in the brain.

Piperazine derivatives have been studied for their role as serotonin receptor agonists or antagonists, which could be beneficial in treating a range of neurological and psychiatric conditions. ontosight.ai For instance, certain 1-phenylalkylpiperazines show affinity for serotonergic receptors and are considered for treating diseases related to 5-HT₁A receptor activity. google.com.na Research into piperine (B192125), a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has demonstrated protective effects in a mouse model of Parkinson's disease. nih.gov These effects were attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, highlighting mechanisms that may be relevant to piperazine compounds as well. nih.gov Studies on sigma-receptor ligands, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have shown they can reduce brain injury after transient focal ischemia, suggesting that these receptors are a viable target for neuroprotection. nih.gov

The exploration of these compounds is part of a broader effort to develop treatments for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders that currently have limited therapeutic options. nih.govsqu.edu.ombrainfoundation.org.au

Therapeutic Potential in Infectious Diseases

The piperazine scaffold is a cornerstone in the development of agents against a wide array of infectious diseases, including those caused by viruses, bacteria, fungi, and parasites. sydney.edu.aunih.go.kr

Antiviral Activity Research has identified piperazine derivatives as having significant antiviral properties. In studies on the Rift Valley fever virus (RVFV), replacing a specific side chain of a lead compound with a butyl piperazine chain maintained antiviral activity. diva-portal.orgacs.org Further modifications, such as changing the linker position on a phenylpiperazine moiety, improved the cytotoxicity profile, making the compounds more promising as therapeutic candidates. diva-portal.orgacs.org

Similarly, piperazine has been shown to inhibit Chikungunya virus (CHIKV) replication. nih.gov Molecular docking studies revealed that piperazine binds to a conserved hydrophobic pocket in the virus's capsid protein, suggesting a clear mechanism of action and providing a basis for designing more potent derivatives. nih.gov Other research has demonstrated that piperazine can also inhibit Anatid herpesvirus-1 (AnHV-1) by modulating the host's innate immune response, leading to the upregulation of several key antiviral genes. nih.gov

Antimicrobial and Antifungal Activity A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and tested, showing significant activity against bacterial strains like Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA), and Shigella flexneri. ijcmas.comnih.gov Some of these compounds proved to be effective antibacterial agents that could potentially treat diseases caused by these human pathogens. ijcmas.com The synthesis of new piperazine structures conjugated with other heterocyclic moieties like 1,3,4-thiadiazole (B1197879) has yielded compounds with notable activity against Gram-negative bacteria, particularly E. coli. mdpi.com

In the realm of antifungal research, alkylated piperazines and their hybrids with azole compounds have shown promise. nih.gov For example, 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4-pentylpiperazine)propan-2-ol was synthesized and, along with other derivatives, evaluated against Candida and Aspergillus species. nih.gov These studies indicate that modifying drug scaffolds with alkylated piperazines can lead to derivatives with potent antifungal properties. nih.gov

Antiparasitic Activity Piperazine and its derivatives have a long history as anthelmintic agents used to treat infections by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.comwikipedia.org Their mechanism of action generally involves paralyzing the parasites by acting as an agonist on inhibitory GABA receptors, which allows the host to expel them. wikipedia.org This activity is selective for helminths because their GABA receptors differ from those of vertebrates. wikipedia.org The core structure is also being explored for activity against other parasites like Trypanosoma brucei, the causative agent of sleeping sickness, and Plasmodium falciparum, which causes malaria. plos.orgnih.gov

Table 1: Investigated Antimicrobial and Antiparasitic Activity of Piperazine Derivatives

| Target Organism | Piperazine Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Rift Valley Fever Virus (RVFV) | Butyl piperazine derivatives | Maintained antiviral activity with improved cytotoxicity profile. | diva-portal.orgacs.org |

| Chikungunya Virus (CHIKV) | Piperazine | Inhibited viral replication by binding to the capsid protein. | nih.gov |

| Anatid Herpesvirus-1 (AnHV-1) | Piperazine | Modulated host innate immunity, inhibiting viral replication. | nih.gov |

| Staphylococcus aureus (incl. MRSA) | N-alkyl/aryl piperazine derivatives | Effective inhibition of bacterial growth. | ijcmas.com |

| E. coli | Piperazine-1,3,4-thiadiazole conjugates | Significant activity against Gram-negative bacteria. | mdpi.com |

| Candida and Aspergillus spp. | Alkylated piperazine-azole hybrids | Promising antifungal activity. | nih.gov |

| Ascaris lumbricoides (Roundworm) | Piperazine salts | Paralyzes parasites, leading to expulsion. | drugbank.comwikipedia.org |

| Trypanosoma brucei | Spiro-containing derivatives | Inhibition of trypanothione (B104310) reductase, impeding parasite growth. | plos.org |

Therapeutic Potential in Cancer

The investigation of piperazine derivatives has extended into oncology, with many compounds showing antiproliferative and cytotoxic effects against various cancer cell lines. unimi.itnih.gov For instance, novel piperazine-linked quinolinequinones have been evaluated for their anticancer activity against a panel of 60 cancer cell lines, showing a broad spectrum of action. nih.gov

Substituted piperazine derivatives have demonstrated significant cytotoxicity against breast cancer cell lines (MCF7, BT20, T47D, CAMA-1). unimi.it Studies on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives revealed selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. unimi.it Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives displayed both cytotoxic properties and fluorescence, suggesting their potential use in cancer theranostics. nih.gov Furthermore, piperazine-substituted pyranopyridines have been found to induce apoptosis in various tumor cell lines at micromolar concentrations. nih.gov

It is important to note that some derivatives, such as the impurity 2-Nitroso-1-Pentylpiperazine, have been identified as potentially carcinogenic. openpr.com This highlights the critical need for careful structural design and rigorous purity control in the development of piperazine-based therapeutics.

Table 2: Investigated Anticancer Activity of Piperazine Derivatives

| Cancer Cell Line | Piperazine Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Breast Cancer (MCF7, BT20, T47D, CAMA-1) | 4-acyl-2-substituted piperazine ureas | Selective cytotoxic activity against cancer cells. | unimi.it |

| Breast Cancer (4T1) | Piperazine-linked 1,8-naphthalimide-arylsulfonyls | Concentration-dependent cytotoxic effects. | nih.gov |

| Various Tumor Cell Lines | Piperazine-substituted pyranopyridines | Antiproliferative activity via induction of apoptosis. | nih.gov |

| 60-cell line panel (NCI) | Piperazine-linked quinolinequinones | Broad-spectrum anticancer activity. | nih.gov |

Therapeutic Potential in Other Pathologies

Beyond the major areas of neurology, infectious disease, and cancer, this compound derivatives have shown promise in treating other conditions, primarily those involving inflammation and pain.

Several studies have highlighted the anti-inflammatory and anti-nociceptive (pain-relieving) properties of piperazine compounds. cymitquimica.comnih.gov A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated dose-dependent anti-nociceptive effects in acetic acid-induced writhing tests and reduced inflammatory pain in the formalin test. nih.gov The same compound also reduced edema and cell migration in models of inflammation. nih.gov The mechanism for these effects appears to involve the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Other research on methyl salicylate (B1505791) derivatives bearing a piperazine moiety showed potent anti-inflammatory activities in mouse models, with some compounds exhibiting efficacy comparable to the standard drug indomethacin. mdpi.com N-phenyl piperazine derivatives have also been investigated for their anti-inflammatory and potential anti-diabetic properties through the inhibition of α-amylase. biomedpharmajournal.org These findings suggest that the this compound scaffold is a versatile base for developing treatments for a variety of inflammatory conditions.

Structure Activity Relationship Sar Studies of 1 Pentylpiperazine and Its Analogs

The structure-activity relationship (SAR) of 1-pentylpiperazine derivatives is a critical area of research aimed at understanding how chemical modifications influence their biological activity. These studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Targets and Binding Mechanisms

The therapeutic and biological effects of 1-pentylpiperazine derivatives are initiated by their interaction with specific molecular targets within the body. These interactions can be broadly categorized into receptor modulation, enzyme inhibition, and ion channel effects.

Derivatives of this compound have been investigated for their ability to act as ligands for various receptors, particularly G-protein coupled receptors (GPCRs). uni-regensburg.de Ligands can be classified as agonists, which activate a receptor to produce a biological response, or antagonists, which bind to a receptor and block the action of an agonist. pharmacologyeducation.orgsigmaaldrich.commsdmanuals.com Some molecules, known as partial agonists, can activate a receptor but are unable to produce the maximal effect of a full agonist. pharmacologyeducation.org

The interaction of these derivatives with receptors like the 5-HT1A receptor is significant. idrblab.net This receptor is involved in the regulation of neurotransmitters such as serotonin (B10506) and dopamine (B1211576), influencing mood and behavior. idrblab.net The binding of a ligand to the 5-HT1A receptor causes a conformational change, which in turn triggers signaling through G-proteins and modulates downstream effectors like adenylate cyclase. idrblab.net

Receptor Interaction Overview

| Interaction Type | Description | Reference |

|---|---|---|

| Agonism | Ligand binds and activates a receptor, producing a biological response. | pharmacologyeducation.orgsigmaaldrich.commsdmanuals.com |

| Antagonism | Ligand binds to a receptor, preventing an agonist from binding and blocking its effect. | pharmacologyeducation.orgsigmaaldrich.commsdmanuals.com |

| Partial Agonism | Ligand activates a receptor but produces a submaximal response compared to a full agonist. | pharmacologyeducation.org |

| 5-HT1A Receptor | A GPCR involved in neurotransmitter regulation; a target for some piperazine (B1678402) derivatives. | idrblab.net |

Enzyme Inhibition

Enzyme inhibition is another key mechanism through which this compound derivatives can exert their effects. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org Inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a covalent bond is formed, permanently inactivating the enzyme. libretexts.orgnumberanalytics.com

Reversible inhibition can be further classified into competitive, non-competitive, and uncompetitive inhibition. wikipedia.orglibretexts.org In competitive inhibition, the inhibitor and the substrate compete for the same active site on the enzyme. libretexts.orglibretexts.org Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.orglibretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. wikipedia.org

Derivatives of piperazine have been studied as inhibitors of various enzymes. For example, a series of thiazolylhydrazine-piperazine derivatives were found to be selective inhibitors of monoamine oxidase A (MAO-A), with some compounds showing competitive and reversible inhibition. mdpi.com In silico studies have also suggested that some piperazine derivatives may act by binding to the allosteric site of certain enzymes. researchgate.net

Types of Enzyme Inhibition

| Inhibition Type | Mechanism of Action | Reference |

|---|---|---|

| Reversible Inhibition | ||

| Competitive | Inhibitor binds to the active site, competing with the substrate. | libretexts.orglibretexts.org |

| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation and reducing activity. | libretexts.orglibretexts.org |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | wikipedia.org |

| Irreversible Inhibition | Inhibitor forms a covalent bond with the enzyme, leading to permanent inactivation. | libretexts.orgnumberanalytics.com |

Ion Channel Modulation

While direct evidence for this compound modulating ion channels is limited in the provided search results, the broader class of piperazine derivatives has been associated with effects on ion channels. Ion channels are crucial for a variety of physiological processes, and their modulation can have significant therapeutic implications. Further research is needed to specifically elucidate the role of this compound in this area.

The interaction of small molecules with nucleic acids like DNA and RNA is a growing area of research. Cationic materials are often used to interact with the negatively charged nucleic acids to facilitate their delivery into cells. thno.org This is particularly relevant for gene therapies involving small interfering RNA (siRNA), which can be used to silence specific genes. imrpress.commdpi.com

Peptide-based delivery systems are being developed to transport siRNA across cell membranes. thno.orgnih.gov These systems can protect the siRNA from degradation and facilitate its release into the cytoplasm where it can exert its gene-silencing effects. thno.org While there is no direct mention of this compound being used in siRNA delivery systems in the provided results, the development of piperazine-containing molecules for such applications represents a potential area of future investigation.

Cellular Pathway Modulation

The biological effects of this compound derivatives extend to the modulation of various cellular pathways, including those involved in oxidative stress, mitochondrial function, and cell cycle progression.

Changes in reactive oxygen species (ROS) levels, mitochondrial damage, and the expression of the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4) are interconnected processes. ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids at high concentrations. rndsystems.commdpi.comresearchgate.net Mitochondria are a major source of ROS, and mitochondrial damage can lead to increased ROS production. nih.govfrontiersin.orgdovepress.com

GPX4 is a key enzyme that protects cells from a specific type of cell death called ferroptosis by reducing lipid hydroperoxides. plos.orgfrontiersin.orgcellsignal.commdpi.com Inhibition of GPX4 can lead to an accumulation of lipid ROS and induce ferroptosis. frontiersin.orgmdpi.com Some studies have shown that certain conditions can lead to increased ROS, mitochondrial damage, and subsequent ferroptosis, which can be modulated by the expression of GPX4. plos.orgfrontiersin.org

Furthermore, cellular pathways related to the cell cycle can be affected. The cell cycle is the series of events that take place in a cell leading to its division and duplication. nih.gov It is tightly regulated by checkpoints that ensure the fidelity of the process. lumenlearning.com Dysregulation of the cell cycle is a hallmark of cancer. nih.govmedicalrealities.com Some compounds can inhibit the cell cycle at different phases (G1, S, G2, or M), which can be a strategy for cancer therapy. nih.gov The tumor suppressor protein p53 plays a crucial role in the G1 checkpoint, halting the cell cycle in response to DNA damage. khanacademy.org

In Vitro and In Vivo Mechanistic Elucidation Studies

The mechanisms of action of this compound derivatives are investigated through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.

In vitro studies often involve testing the effects of these compounds on cultured cells. nih.gov For example, researchers might assess a compound's ability to inhibit a particular enzyme, mdpi.com modulate receptor activity, or induce cell death in cancer cell lines. nih.gov These studies are crucial for identifying the direct molecular targets and cellular effects of a compound.

In vivo studies, typically conducted in animal models, provide a more comprehensive understanding of a compound's effects in a whole organism. nih.gov These studies can confirm the findings from in vitro experiments and also reveal more complex interactions and systemic effects. For instance, the anti-fibrotic effects of a pyrazole (B372694) derivative were evaluated in a mouse model of liver fibrosis. nih.gov Mechanistic investigations in both in vitro and in vivo settings are essential for the development of new therapeutic agents. nih.govaablocks.com

Medicinal Chemistry Applications and Scaffold Utilization

1-Pentylpiperazine as a Building Block in Complex Molecule Synthesis

The chemical reactivity of the piperazine (B1678402) nucleus makes it an exceptionally versatile building block for constructing more complex molecules. tandfonline.com The two nitrogen atoms, which have different reactivity profiles if one is already substituted (as in this compound), allow for controlled, stepwise synthetic modifications. researchgate.netrsc.org this compound can serve as a nucleophile, reacting with various electrophiles to form a diverse range of derivatives.

The synthesis of complex molecules often involves the strategic opening of rings or the coupling of different molecular fragments. For instance, in the synthesis of certain carbamates, an epoxide ring can be opened by the nucleophilic attack of a substituted piperazine, such as a 1-arylpiperazine, which is structurally related to this compound. mdpi.com This reaction connects the piperazine moiety to a linker, which can then be attached to another pharmacophore. mdpi.com Similarly, this compound can be incorporated into larger structures through alkylation reactions with halo-acyl groups, which are then attached to other heterocyclic systems like 1,2-benzothiazine. mdpi.com The pentyl group itself can be important for creating hydrophobic interactions with target proteins. ontosight.ai This modular approach allows chemists to systematically build libraries of compounds with varied substituents to explore structure-activity relationships (SAR). rsc.org

Table 1: Examples of Synthetic Strategies Utilizing the Substituted Piperazine Moiety

| Starting Material(s) | Reaction Type | Resulting Structure/Derivative | Research Focus |

|---|---|---|---|

| 3-(trifluoromethyl)phenyl isocyanate, (±)-(oxiran-2-yl)methanol, and 1-substituted piperazines | Nucleophilic addition / Ring-opening | 1-(3-Hydroxy-2-propyl)-4-arylpiperazine carbamates | Development of antimycobacterial agents mdpi.com |

| Saccharin and 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine derivatives | Alkylation / Multi-step synthesis | Phenylpiperazine derivatives of 1,2-benzothiazine | Design of potential anticancer agents mdpi.com |

| 1-Adamantyl group, piperazine ring, and a pentyl chain | Multi-step synthesis | 1-(1-adamantyl)-4-pentylpiperazine | Exploration of potential biological activities ontosight.ai |

Development of Privileged Piperazine Scaffolds in Drug Discovery

The piperazine ring is considered a privileged scaffold because it appears in the structure of numerous drugs with diverse therapeutic applications. researchgate.netnih.govresearchgate.nettandfonline.com Its prevalence is due to its ability to favorably influence a molecule's properties. The two nitrogen atoms can be protonated, which enhances aqueous solubility and allows for the formation of stable salts. nih.govtandfonline.comresearchgate.net This basicity also enables critical hydrogen bonding and ionic interactions with biological targets like proteins and enzymes. researchgate.netresearchgate.net

The introduction of a piperazine scaffold is a common strategy to improve the pharmacokinetic properties of a drug candidate. tandfonline.com The piperazine moiety is a key component in a vast number of approved drugs for indications including cancer (e.g., Imatinib), bacterial infections (e.g., Ciprofloxacin), depression, and HIV. researchgate.netnih.govrsc.org The success of these established drugs underscores the value of the piperazine core in generating new therapeutic agents. researchgate.net Researchers continue to build upon this privileged structure, including N-alkyl derivatives like this compound, to develop novel compounds with enhanced efficacy and selectivity. rsc.orgthieme-connect.com

Table 2: Therapeutic Areas Utilizing the Privileged Piperazine Scaffold

| Therapeutic Area | Example Drug(s) Containing a Piperazine Scaffold | Key Role of the Piperazine Moiety |

|---|---|---|

| Anticancer | Imatinib, Olaparib, Bosutinib researchgate.netresearchgate.net | Improves solubility, acts as a linker, interacts with target kinases. |

| Antiviral (Anti-HIV) | Maraviroc, Delavirdine nih.gov | Shapes the pharmacophore for inhibiting viral entry or enzymes. nih.gov |

| Antidepressant | Vortioxetine, Trazodone researchgate.net | Modulates pharmacokinetic profile and interacts with serotonin (B10506) receptors. researchgate.net |

| Antipsychotic | Aripiprazole, Olanzapine researchgate.net | Interacts with dopamine (B1211576) and serotonin receptors. tandfonline.com |

| Antimicrobial | Ciprofloxacin, Norfloxacin rsc.org | Part of the core structure of second to sixth-generation antibiotics. rsc.org |

Design of Multi-Target Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making it difficult to achieve efficacy by acting on a single target. jneonatalsurg.commdpi.com This has led to the rise of polypharmacology, which involves designing single molecules that can interact with multiple targets simultaneously. mdpi.comnih.gov The piperazine scaffold is an ideal tool for this multi-target approach. tandfonline.comnih.gov Its structure allows it to serve as a central linker, connecting two or more different pharmacophores into a single hybrid molecule. tandfonline.com

Table 3: Piperazine Scaffolds in Multi-Target Drug Design

| Compound Class | Targeted Receptors/Enzymes | Therapeutic Goal |

|---|---|---|

| Benzyl (B1604629) Piperazine Derivatives | Acetylcholinesterase (AChE) & Beta-Amyloid (Aβ) jneonatalsurg.com | Alzheimer's Disease |

| Heterocycle Piperazine Derivatives | Dopamine D₂, Serotonin 5-HT₁ₐ, 5-HT₂ₐ, Histamine H₃ rsc.org | Schizophrenia (Antipsychotic) |

| Indazole and Piperazine Scaffolds | Dopamine D₂, Serotonin 5-HT₁ₐ, 5-HT₂ₐ tandfonline.com | Schizophrenia (Antipsychotic) |

| Piperazine/Piperidine (B6355638) Derivatives | Histamine H₃ & Sigma-1 Receptors capes.gov.br | Pain (Antinociceptive) |

Scaffold Hopping Strategies for Novel Analog Discovery

Scaffold hopping is a computational and synthetic strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule. researchgate.netslideshare.net This involves replacing the central core, or scaffold, of a drug-like molecule with a different one, with the goal of discovering new chemical entities that may have improved properties, such as better potency, selectivity, or a more favorable patent position. researchgate.netmdpi.com

The piperazine ring is a frequent subject of scaffold hopping due to its prevalence in pharmaceuticals. mdpi.com While effective, the piperazine motif can sometimes be associated with off-target effects or suboptimal pharmacokinetic profiles. cambridgemedchemconsulting.com Bioisosteric replacement, a form of scaffold hopping, involves substituting the piperazine ring with other cyclic diamines or similar structures that mimic its key features. mdpi.com These replacements can subtly alter the pKa, lipophilicity, and the directional vectors of the substituents, potentially leading to improved drug candidates. cambridgemedchemconsulting.com This strategy has been used to discover analogs with enhanced metabolic stability and receptor potency. cambridgemedchemconsulting.com

Table 4: Bioisosteric Replacements for the Piperazine Scaffold

| Piperazine Bioisostere | Rationale for Replacement | Example Application Area |

|---|---|---|

| Homopiperazine (1,4-diazepane) | Increases ring flexibility; alters substituent vectors. cambridgemedchemconsulting.comnih.gov | Orexin receptor antagonists cambridgemedchemconsulting.com |

| Diazaspiroalkanes | Introduces 3D complexity; can improve target affinity. nih.gov | Sigma-2 Receptor Ligands nih.gov |

| Bridged Bicyclic Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Constrains conformation; reduces flexibility. cambridgemedchemconsulting.comnih.gov | Sigma-2 Receptor Ligands nih.gov |

| Dipyrrolidine | Provides a novel core scaffold. mdpi.com | HIV-1 Entry Inhibitors mdpi.com |

Role in Drug Repurposing Initiatives

Drug repurposing, or repositioning, is the strategy of identifying new therapeutic uses for existing or failed drugs. mdpi.com This approach can significantly reduce the time and cost of drug development. Given the large number of approved drugs and investigational compounds that contain a piperazine moiety, this class of compounds represents a rich source for repurposing efforts. mdpi.com

Several studies have explored new applications for piperazine-containing molecules. In one such initiative, a library of antiviral compounds based on a piperazine scaffold was screened for anticancer activity, as the piperazine ring and other functional groups present are also found in several known anti-breast cancer drugs. mdpi.com In another example, benzimidazole-based anthelmintic drugs, which contain a piperazine fragment, have been investigated for repurposing as cancer treatments because of their ability to interfere with tubulin polymerization. nih.gov Furthermore, a screening of the Medicines for Malaria Venture's "Malaria Box" identified a piperazine-based compound, MMV665917, as a promising new lead for treating cryptosporidiosis, a diarrheal disease for which current treatments are inadequate. asm.org

Table 5: Examples of Drug Repurposing Initiatives for Piperazine-Containing Compounds

| Original Compound Class / Indication | New Potential Indication | Rationale / Findings |

|---|---|---|

| Antiviral Piperazine Derivatives | Breast Cancer | Piperazine and aryl urea (B33335) functions are privileged structures in anticancer drugs. mdpi.com |